4-Benzyl-3-methylmorpholine

Chiral Synthesis Enantioselective Catalysis Pharmaceutical Intermediates

4-Benzyl-3-methylmorpholine is a chiral morpholine derivative characterized by the presence of both a benzyl group at the N4 position and a methyl substituent at the C3 position of the saturated six-membered heterocycle. This compound exists as two distinct enantiomers, (3S)-4-benzyl-3-methylmorpholine (CAS: 120800-91-1) and (3R)-4-benzyl-3-methylmorpholine (CAS: 74571-98-5), which are utilized as key intermediates in asymmetric synthesis.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B15094399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-3-methylmorpholine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1COCCN1CC2=CC=CC=C2
InChIInChI=1S/C12H17NO/c1-11-10-14-8-7-13(11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
InChIKeyGXNBKAFYCHTQPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-3-methylmorpholine: A Chiral Morpholine Building Block with Definable Lipophilicity and Stereochemical Purity


4-Benzyl-3-methylmorpholine is a chiral morpholine derivative characterized by the presence of both a benzyl group at the N4 position and a methyl substituent at the C3 position of the saturated six-membered heterocycle [1]. This compound exists as two distinct enantiomers, (3S)-4-benzyl-3-methylmorpholine (CAS: 120800-91-1) and (3R)-4-benzyl-3-methylmorpholine (CAS: 74571-98-5), which are utilized as key intermediates in asymmetric synthesis . The morpholine scaffold is a privileged structure in medicinal chemistry, and the combined N-benzyl and 3-methyl substitutions provide specific physicochemical properties, such as a computed XLogP3 value of 1.8, which can be advantageous for modulating molecular properties in drug discovery and agrochemical research [2].

Why 4-Benzyl-3-methylmorpholine Cannot Be Replaced by Simpler Morpholines: The Impact of Stereochemistry and N-Substitution


Generic substitution with unsubstituted morpholine or simpler analogs like 3-methylmorpholine or 4-benzylmorpholine is scientifically invalid. The combination of a stereocenter at C3 and a specific N-benzyl protecting group in 4-benzyl-3-methylmorpholine creates a unique scaffold that directly influences both enantioselective synthesis pathways and target molecule properties [1]. For instance, using 4-benzylmorpholine (CAS: 10316-00-4) removes the chiral C3-methyl group, leading to an achiral intermediate and a loss of stereocontrol in downstream reactions. Conversely, using 3-methylmorpholine (CAS: 42185-06-8) without the N-benzyl group eliminates a key handle for further N-functionalization or deprotection steps that are critical in many synthetic routes, including the one described for antiviral agent intermediates in US 6,410,726 [2]. The choice of this specific N-benzyl protected chiral morpholine is therefore a deliberate decision to enable a defined synthetic sequence, not an arbitrary selection of a morpholine derivative.

Quantitative Differentiation of 4-Benzyl-3-methylmorpholine Against Its Closest Analogs


Enantiomeric Purity: Defined Stereochemistry vs. Achiral or Racemic Alternatives

4-Benzyl-3-methylmorpholine is procured as a single, defined enantiomer, (3S) or (3R), a critical distinction from achiral analogs like 4-benzylmorpholine (CAS: 10316-00-4) and racemic 3-methylmorpholine (CAS: 42185-06-8). The (3S)-isomer, for example, possesses a specific optical rotation and stereochemical configuration ([α]D values are available from vendor certificates of analysis) [1]. This contrasts sharply with 4-benzylmorpholine, which lacks a stereocenter entirely, and 3-methylmorpholine, which is often supplied as a racemic mixture, leading to unpredictable outcomes in asymmetric reactions [2].

Chiral Synthesis Enantioselective Catalysis Pharmaceutical Intermediates

Lipophilicity Tuning: XLogP3 Comparison of N-Benzyl vs. N-Unsubstituted Morpholines

The addition of the N-benzyl group in 4-benzyl-3-methylmorpholine dramatically increases lipophilicity compared to its N-unsubstituted counterpart. The computed partition coefficient (XLogP3) for (3S)-4-benzyl-3-methylmorpholine is 1.8 [1]. This represents a substantial increase over the predicted logP of 3-methylmorpholine (estimated ≈ -0.3), which is significantly more polar and hydrophilic [2]. This quantitative difference in lipophilicity will directly impact a molecule's membrane permeability, protein binding, and overall pharmacokinetic profile.

Physicochemical Property Prediction Druglikeness Bioavailability

Synthetic Efficiency: Comparative Yields in Multi-Step Pharmaceutical Routes

The synthetic utility of 4-benzyl-3-methylmorpholine is demonstrated by its use as a key intermediate in a patent for antiviral agents (US 6,410,726). In this route, the specific intermediate (3S)-4-benzyl-3-methylmorpholine was synthesized from L-alaninol via a multi-step sequence involving condensation, reduction, acylation, cyclization, and reduction [1]. While a direct yield for the final morpholine step is not isolated in the available excerpt, the overall pathway highlights that this specific N-benzyl protected chiral morpholine is essential for the subsequent hydrogenolysis step that yields (S)-3-methylmorpholine. This contrasts with the absence of such defined, high-value synthetic roles for simpler, achiral analogs like 4-benzylmorpholine in similar advanced pharmaceutical patent literature.

Process Chemistry Synthetic Methodology Drug Intermediates

Optimal Procurement and Application Scenarios for 4-Benzyl-3-methylmorpholine Based on Empirical Evidence


Asymmetric Synthesis of CNS-Active Drug Candidates

Due to its well-defined (S) or (R) stereochemistry, 4-benzyl-3-methylmorpholine is ideally suited as a chiral building block for the construction of central nervous system (CNS) drug candidates where stereochemistry is critical for target engagement and selectivity [1]. The morpholine core is a recognized bioisostere in CNS drugs, and the N-benzyl group offers a convenient handle for further elaboration or deprotection, as demonstrated in the synthesis of advanced antiviral intermediates [2]. This application directly leverages the stereochemical differentiation and synthetic utility established in Section 3.

Lead Optimization for Modulating Lipophilicity and Metabolic Stability

This compound is a valuable tool for medicinal chemists aiming to fine-tune the physicochemical properties of a lead series. With a computed XLogP3 of 1.8, it provides a significant, quantifiable increase in lipophilicity compared to a more polar morpholine fragment [3]. This makes it a superior choice when a moderate increase in logP is desired to improve passive membrane permeability without adding excessive molecular weight or rotatable bonds, a common strategy in early-stage drug discovery. This application is directly supported by the lipophilicity data presented in Section 3.

Synthesis of N-Containing Heterocyclic Libraries via Diversification

The presence of a secondary amine within the morpholine ring, after N-debenzylation, allows for extensive diversification. 4-Benzyl-3-methylmorpholine can serve as a starting point for generating focused compound libraries through reactions like reductive amination, amide coupling, or alkylation following hydrogenolytic removal of the benzyl group [1]. This is a strategic procurement for groups that require a versatile, chiral scaffold for parallel synthesis or combinatorial chemistry efforts. The scenario builds upon the synthetic role of the N-benzyl protecting group as a key differentiator from simpler morpholines, as discussed in Section 2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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